molecular formula C15H13NO2S B7826510 4-(4-methylbenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

4-(4-methylbenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B7826510
M. Wt: 271.3 g/mol
InChI Key: LKKGEPKUCBGPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methylbenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methylbenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methylbenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of various derivatives, showcasing its versatility in chemical reactions. For instance, N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized using derivatives of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, indicating its utility in generating new chemical entities (Torosyan et al., 2018).
  • Research has explored the self-condensation of N-substituted derivatives of this compound to produce bis(thienopyrrolyl)methanes, demonstrating its potential for creating complex molecular structures (Torosyan et al., 2018).
  • The influence of catalysts, acid chlorides, and solvents on its acylation has been studied, indicating its reactivity and the importance of reaction conditions in modifying its structure (Yarovenko et al., 2003).

Photophysical and Electrochemical Properties

  • The synthesis of photochromic compounds using the compound as a precursor has been explored, signifying its role in the development of materials with light-responsive properties (Krayushkin et al., 2002).
  • Research has also been conducted on the electropolymerization of derivatives of this compound, indicating its potential in the field of conductive polymers (Lengkeek et al., 2010).

Heterocyclic Chemistry

  • The compound is crucial in the synthesis of various heterocyclic compounds, such as thieno-fused five- and six-membered nitrogen and oxygen heterocycles. This highlights its significance in the field of heterocyclic chemistry and its potential for creating novel chemical entities (Acharya et al., 2017).

properties

IUPAC Name

4-[(4-methylphenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-10-2-4-11(5-3-10)9-16-12-6-7-19-14(12)8-13(16)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKGEPKUCBGPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylbenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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